molecular formula C24H30N2O B10881402 Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone

Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone

Cat. No.: B10881402
M. Wt: 362.5 g/mol
InChI Key: IMMXGOSXDLNENM-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone is a synthetic organic compound with the molecular formula C24H30N2O It is characterized by a biphenyl group attached to a piperazine ring, which is further substituted with a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone typically involves the reaction of biphenyl-4-carboxylic acid with 4-cycloheptylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
  • 4-Biphenylyl(4-cycloheptyl-1-piperazinyl)methanone

Uniqueness

Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This can influence its binding affinity and specificity towards molecular targets, differentiating it from other similar compounds .

Properties

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

(4-cycloheptylpiperazin-1-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H30N2O/c27-24(22-14-12-21(13-15-22)20-8-4-3-5-9-20)26-18-16-25(17-19-26)23-10-6-1-2-7-11-23/h3-5,8-9,12-15,23H,1-2,6-7,10-11,16-19H2

InChI Key

IMMXGOSXDLNENM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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